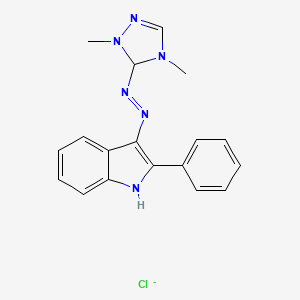
2,3-Disulfamoyloxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Disulfamoyloxybutane is an organic compound with the molecular formula C4H12N2O6S2 It is characterized by the presence of two sulfamoyloxy groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Disulfamoyloxybutane typically involves the reaction of butane-2,3-diol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The reaction can be represented as follows:
C4H10O2+2SO2Cl2→C4H12N2O6S2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Disulfamoyloxybutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyloxy groups to amine groups.
Substitution: Nucleophilic substitution reactions can replace the sulfamoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted butane derivatives.
Aplicaciones Científicas De Investigación
2,3-Disulfamoyloxybutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Disulfamoyloxybutane involves its interaction with specific molecular targets. The sulfamoyloxy groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromobutane: Similar in structure but contains bromine atoms instead of sulfamoyloxy groups.
2,3-Dihydroxybutane: Contains hydroxyl groups instead of sulfamoyloxy groups.
2,3-Dichlorobutane: Contains chlorine atoms instead of sulfamoyloxy groups.
Uniqueness
2,3-Disulfamoyloxybutane is unique due to the presence of sulfamoyloxy groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
77658-12-9 |
|---|---|
Fórmula molecular |
C4H12N2O6S2 |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
3-sulfamoyloxybutan-2-yl sulfamate |
InChI |
InChI=1S/C4H12N2O6S2/c1-3(11-13(5,7)8)4(2)12-14(6,9)10/h3-4H,1-2H3,(H2,5,7,8)(H2,6,9,10) |
Clave InChI |
GAGXXVRMSZDTMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)OS(=O)(=O)N)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)

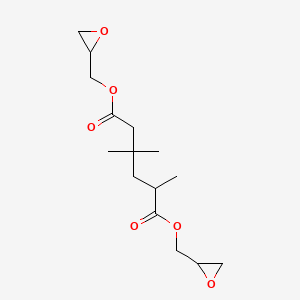

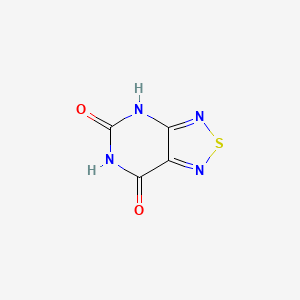



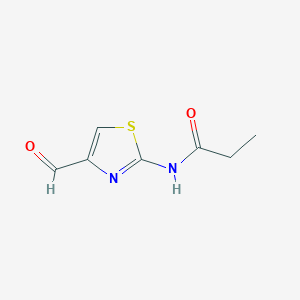
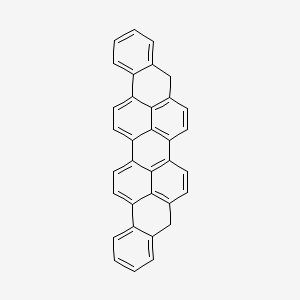
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
